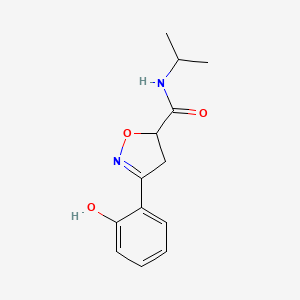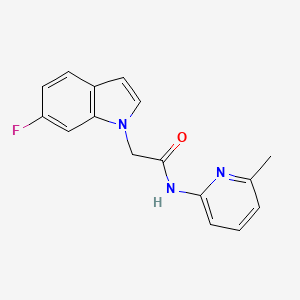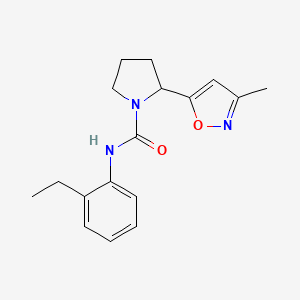
3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide
Descripción general
Descripción
3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide, also known as PHCCC, is a compound that has been extensively studied due to its potential therapeutic applications in the treatment of neurological disorders. PHCCC belongs to the class of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release in the brain.
Mecanismo De Acción
3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide acts as a PAM of mGluR4, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the affinity of the receptor for glutamate, leading to the modulation of neuronal excitability and the inhibition of glutamate release.
Biochemical and Physiological Effects:
3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that 3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide can modulate the release of neurotransmitters, such as glutamate and dopamine, and can enhance synaptic plasticity and neuronal survival. 3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is that it is a selective PAM of mGluR4, which means that it does not interact with other glutamate receptors. This allows for more specific and targeted studies of the effects of mGluR4 modulation. However, one limitation of using 3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective PAMs of mGluR4, which could have improved therapeutic potential for the treatment of neurological disorders. Another area of interest is the investigation of the role of mGluR4 in other physiological processes, such as pain signaling and immune function. Additionally, studies could be conducted to investigate the potential interactions between 3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide and other drugs or compounds, which could have implications for drug development and drug interactions.
Aplicaciones Científicas De Investigación
3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease, epilepsy, and anxiety. Studies have shown that 3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide can enhance the activity of mGluR4, which can lead to the inhibition of glutamate release and the modulation of neuronal excitability in the brain.
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)-N-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)14-13(17)12-7-10(15-18-12)9-5-3-4-6-11(9)16/h3-6,8,12,16H,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWUJHYWOMFXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CC(=NO1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboxamide](/img/structure/B4461880.png)

![7-(4-isopropoxyphenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B4461903.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4461916.png)
![N-[4-(acetylamino)phenyl]-2-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4461918.png)
![N-(3-methoxyphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4461923.png)
![4-(4-methyl-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B4461938.png)

![3-[methyl(methylsulfonyl)amino]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B4461941.png)
![1-(methylsulfonyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4461944.png)
![N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4461953.png)

![1-[(3-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4461962.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4461971.png)